![molecular formula C9H9ClO2 B3258977 (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 312608-45-0](/img/structure/B3258977.png)
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Overview
Description
Synthesis Analysis
Chemical Reactions Analysis
The 2,3-dihydrobenzofuran scaffold has been utilized in various chemical reactions. For instance, it is compatible with the presence of aryl bromides, enabling the construction of halogenated DHBs. These halogenated derivatives can then be further elaborated via traditional transition-metal-catalyzed coupling reactions .
Scientific Research Applications
Lignin Depolymerization
One application of this compound involves its role in the hydrogenolysis and hydrogenation of lignin model compounds in supercritical methanolic solutions. Using metal oxide catalysts, these reactions promote hydrogen production from methanol, leading to the breaking of ether linkages and reduction of aromatic rings, primarily resulting in a mixture of cyclohexanols (Macala et al., 2009).
Synthesis of Pharmaceutical Compounds
The compound plays a significant role in the synthesis of pharmaceuticals. For instance, it is involved in the formation of losartan, an antihypertensive drug, where its structure was characterized to reveal a perfectly ordered structure stabilized by intermolecular hydrogen bonding (Tessler & Goldberg, 2004).
Electrochemical Reduction Studies
Electroreduction studies have also utilized derivatives of this compound. For example, the cathodic reduction of dibenzofuran derivatives in deuterated methanol has been investigated to understand the Birch-type reduction and incorporation of deuterium into reduction products (Voss, Waller, & Kränke, 1998).
Mechanism of Action
Future Directions
Research on benzofuran-based compounds continues to evolve. Scientists are exploring novel derivatives and their potential applications, including antimicrobial activity. Future studies should focus on optimizing the structure-activity relationships (SAR) around the benzofuran nucleus to develop effective antimicrobial drugs .
properties
IUPAC Name |
(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOZCIWDRNGMJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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